molecular formula C18H19ClN2 B5123304 6-(1-piperidinyl)phenanthridine hydrochloride

6-(1-piperidinyl)phenanthridine hydrochloride

Cat. No. B5123304
M. Wt: 298.8 g/mol
InChI Key: FGHCLEQEYXTBLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1-piperidinyl)phenanthridine hydrochloride, commonly known as PPC, is a synthetic compound that has gained significant attention in scientific research. It is a potent and selective inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes. PPC has shown promising results in various studies, making it a potential candidate for the development of new drugs.

Mechanism of Action

PPC acts as a selective inhibitor of 6-(1-piperidinyl)phenanthridine hydrochloride, an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting this compound, PPC can modulate various signaling pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects:
PPC has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis by modulating various signaling pathways. Additionally, PPC has been found to improve insulin sensitivity and glucose uptake, making it a potential treatment for diabetes. PPC has also been found to have neuroprotective effects, making it a potential therapy for Alzheimer's disease.

Advantages and Limitations for Lab Experiments

PPC has several advantages as a research tool. It is a potent and selective inhibitor of 6-(1-piperidinyl)phenanthridine hydrochloride, making it a useful tool for studying the role of this compound in various cellular processes. Additionally, PPC has shown promising results in various studies, making it a potential candidate for the development of new drugs. However, there are also some limitations to using PPC in lab experiments. PPC can be toxic at high concentrations, making it essential to use appropriate safety measures when handling the compound.

Future Directions

There are several future directions for research on PPC. One potential direction is to explore its potential therapeutic applications further. PPC has shown promising results in various studies, making it a potential candidate for the development of new drugs. Additionally, further studies are needed to understand the mechanisms underlying its therapeutic effects fully. Another potential direction is to explore the use of PPC in combination with other drugs. PPC has been found to have synergistic effects with some drugs, making it a potential candidate for combination therapy. Finally, further studies are needed to understand the safety and toxicity of PPC fully.

Synthesis Methods

PPC is synthesized through a multi-step process, starting with the reaction of 2-chlorobenzaldehyde with piperidine to form 2-(1-piperidinyl)benzaldehyde. This intermediate is then reacted with 1,2-dihydro-2-oxo-quinoline-4-carboxylic acid to form the final product, PPC hydrochloride.

Scientific Research Applications

PPC has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. PPC has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. It has also been shown to improve insulin sensitivity and glucose uptake, making it a potential treatment for diabetes. Additionally, PPC has been found to have neuroprotective effects, making it a potential therapy for Alzheimer's disease.

properties

IUPAC Name

6-piperidin-1-ylphenanthridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2.ClH/c1-6-12-20(13-7-1)18-16-10-3-2-8-14(16)15-9-4-5-11-17(15)19-18;/h2-5,8-11H,1,6-7,12-13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGHCLEQEYXTBLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=CC=CC=C3C4=CC=CC=C42.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658641
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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